1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)- 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-
Brand Name: Vulcanchem
CAS No.: 107679-92-5
VCID: VC17055766
InChI: InChI=1S/C20H18Cl3N3O2/c1-19(2)27-18(16-8-7-15(22)9-17(16)23)20(28-19,10-26-12-24-11-25-26)13-3-5-14(21)6-4-13/h3-9,11-12,18H,10H2,1-2H3/t18-,20-/m1/s1
SMILES:
Molecular Formula: C20H18Cl3N3O2
Molecular Weight: 438.7 g/mol

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-

CAS No.: 107679-92-5

Cat. No.: VC17055766

Molecular Formula: C20H18Cl3N3O2

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)- - 107679-92-5

Specification

CAS No. 107679-92-5
Molecular Formula C20H18Cl3N3O2
Molecular Weight 438.7 g/mol
IUPAC Name 1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C20H18Cl3N3O2/c1-19(2)27-18(16-8-7-15(22)9-17(16)23)20(28-19,10-26-12-24-11-25-26)13-3-5-14(21)6-4-13/h3-9,11-12,18H,10H2,1-2H3/t18-,20-/m1/s1
Standard InChI Key PXVVAPMIYZTHJR-UYAOXDASSA-N
Isomeric SMILES CC1(O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C
Canonical SMILES CC1(OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole, reflects its intricate architecture . Key features include:

  • Molecular formula: C20H18Cl3N3O2\text{C}_{20}\text{H}_{18}\text{Cl}_3\text{N}_3\text{O}_2

  • Molecular weight: 438.7 g/mol

  • Stereochemistry: The 1,3-dioxolane ring adopts a specific (4S,5R) configuration, critical for spatial interactions with biological targets .

The 1,2,4-triazole ring is linked via a methylene bridge to the dioxolane core, which bears two chlorinated phenyl groups (4-chlorophenyl and 2,4-dichlorophenyl) and two methyl substituents. This substitution pattern enhances lipophilicity and potential membrane permeability .

Synthesis and Structural Optimization

Structure-Activity Relationships (SAR)

Key structural determinants of biological activity inferred from analogs include:

  • Chlorine substituents: The 4-chlorophenyl group enhances inhibitory potency against fungal cytochrome P450 enzymes, while the 2,4-dichlorophenyl moiety may improve target binding through hydrophobic interactions .

  • Stereochemistry: The (4S,5R) configuration likely optimizes spatial alignment with enzymatic active sites, as observed in chiral agrochemicals .

  • Triazole positioning: The 1,2,4-triazole’s nitrogen atoms facilitate hydrogen bonding with biological targets, critical for antifungal activity .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Triazole derivatives exhibit cyclooxygenase (COX) inhibition, with YCZ-14 (a 4-chlorophenyl analog) showing IC₅₀ values comparable to Indomethacin . The compound’s chlorinated aryl groups may similarly suppress prostaglandin synthesis.

Molecular Docking and Target Prediction

Computational studies on analogs suggest:

  • Binding to CYP51: Triazole nitrogen atoms coordinate with the heme iron of fungal lanosterol 14α-demethylase, blocking ergosterol production .

  • Steric complementarity: The 2,2-dimethyl-1,3-dioxolane group fills hydrophobic pockets in enzyme active sites, enhancing affinity .

Applications and Future Directions

  • Agricultural fungicides: Potential as a cost-effective alternative to difenoconazole, given its structural similarity and probable mode of action .

  • Pharmaceutical development: Optimization for topical antifungal formulations or COX-2 inhibitors.

  • Synthetic challenges: Scalable enantioselective synthesis and toxicity profiling remain critical hurdles.

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